Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate
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Overview
Description
Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate: is an organic compound with the molecular formula C16H18O3. It is an ester derivative of naphthalene and is known for its role as an intermediate in the synthesis of various bioactive compounds, including inhibitors of serotonin re-uptake and phosphodiesterase 4 enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate typically involves the esterification of 4-methoxy-1-naphthylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.
Major Products:
Oxidation: Produces 4-methoxy-1-naphthylpropanoic acid.
Reduction: Yields 3-(4-methoxynaphthalen-1-yl)propanol.
Substitution: Results in various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving serotonin re-uptake.
Medicine: Explored for its potential therapeutic effects as an inhibitor of phosphodiesterase 4 enzyme activity, which is relevant in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate involves its interaction with specific molecular targets:
Serotonin Re-uptake Inhibition: The compound inhibits the re-uptake of serotonin, increasing its availability in the synaptic cleft and enhancing neurotransmission.
Phosphodiesterase 4 Inhibition: By inhibiting phosphodiesterase 4, the compound prevents the breakdown of cyclic AMP (cAMP), leading to increased intracellular cAMP levels and subsequent anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate can be compared with other ester derivatives of naphthalene:
Ethyl naphthalene-1-carboxylate: Similar structure but lacks the methoxy group, resulting in different chemical properties and reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
Uniqueness: The presence of the methoxy group in this compound imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive compounds .
Properties
IUPAC Name |
ethyl 3-(4-methoxynaphthalen-1-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-3-19-16(17)11-9-12-8-10-15(18-2)14-7-5-4-6-13(12)14/h4-8,10H,3,9,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTSGUQNNJXUKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C2=CC=CC=C12)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729403 |
Source
|
Record name | Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861354-99-6 |
Source
|
Record name | Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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